2'(2-Thienylidene)-4-Methylacetophenone

Description

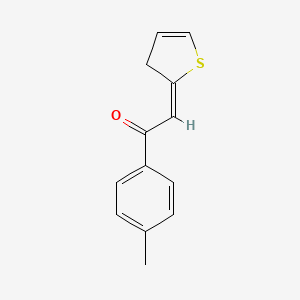

Structure

3D Structure

Properties

IUPAC Name |

(2E)-1-(4-methylphenyl)-2-(3H-thiophen-2-ylidene)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-10-4-6-11(7-5-10)13(14)9-12-3-2-8-15-12/h2,4-9H,3H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJIXKBKBXKUDM-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=C2CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/2\CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Thienylidene 4 Methylacetophenone

Historical and Contemporary Approaches to Thienylidene Acetophenone (B1666503) Synthesis

The foundational method for synthesizing chalcones was first reported in 1881 by Claisen and Claperède. iqs.edu This classic approach, known as the Claisen-Schmidt condensation, involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone. alliedacademies.orgresearchgate.net Historically, strong alkaline solutions such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent were the standard, requiring long reaction times, often up to 24 hours at room temperature. researchgate.netjchemrev.com

While the Claisen-Schmidt condensation remains the most prevalent and fundamental method, contemporary approaches have focused on improving efficiency, reducing reaction times, and adhering to the principles of green chemistry. acs.orgunair.ac.id Modern methodologies include the use of microwave irradiation, which can dramatically shorten reaction times from hours to minutes and often leads to higher yields. nuc.edu.iqglobalresearchonline.net Other advancements involve solvent-free "grinding" techniques and the application of heterogeneous catalysts, such as iron oxide nanoparticles (FeONPs), which are efficient, affordable, and eco-friendly. acs.orgresearchgate.net These newer methods address some of the drawbacks of traditional protocols, such as prolonged reaction times and the generation of waste. acs.org

Detailed Analysis of Condensation Reaction Pathways for 2'(2-Thienylidene)-4-Methylacetophenone Formation

The synthesis of this compound is achieved through the Claisen-Schmidt condensation reaction. This specific transformation involves the cross-aldol condensation of 4-Methylacetophenone and Thiophene-2-carboxaldehyde, followed by a dehydration step. nuc.edu.iq The reaction can be effectively catalyzed by either a base or an acid, with base catalysis being more common due to typically higher yields. jchemrev.com

The general scheme for this reaction is as follows:

Figure 1: General reaction scheme for the base-catalyzed Claisen-Schmidt condensation between 4-Methylacetophenone and Thiophene-2-carboxaldehyde.

Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency of the Claisen-Schmidt condensation is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used catalysts, often in alcoholic solvents such as ethanol. researchgate.net The optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Research into the synthesis of various chalcones has provided a wealth of data on how different conditions affect the reaction outcome. For instance, studies comparing conventional heating (reflux) with microwave irradiation consistently show that microwaves lead to significantly reduced reaction times and improved yields. researchgate.netnuc.edu.iq Similarly, solvent-free grinding methods have also demonstrated higher yields compared to traditional reflux techniques. aip.org

Below is a table summarizing various catalytic systems and conditions reported for the synthesis of thienyl chalcones and related derivatives, which are instructive for the synthesis of this compound.

| Catalyst | Solvent | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Aqueous KOH | Ethanol | Stirring at RT | 24 h | ~72-80 |

| Aqueous KOH | Ethanol | Microwave Irradiation | 2-6 min | ~91-92 |

| NaOH | None | Grinding | 10 min | ~32.6 |

| KOH | Ethanol | Reflux | Not Specified | 9.2 |

| Iron Oxide Nanoparticles (FeONPs) / Sodium Ethoxide | Ethanol | Reflux | 5-6 h | High (unspecified) |

| Iron Oxide Nanoparticles (FeONPs) | Ethanol | Sonochemical | Not Specified | High (unspecified) |

Mechanistic Considerations of the Synthetic Routes to this compound

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:

Enolate Formation: A strong base, such as a hydroxide or alkoxide ion, abstracts an acidic α-proton from the 4-Methylacetophenone. This deprotonation forms a resonance-stabilized enolate anion. wikipedia.org

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the Thiophene-2-carboxaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate. researchgate.net

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water), yielding a β-hydroxy ketone, which is an aldol (B89426) addition product.

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone system—the final chalcone (B49325) product. globalresearchonline.net This final elimination step is often the driving force for the reaction.

Novel Synthetic Strategies and Green Chemistry Principles in this compound Production

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for chalcone synthesis. These strategies aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. rjpn.org

Microwave-Assisted Synthesis: One of the most successful green approaches is the use of microwave irradiation. semanticscholar.org This technique provides rapid and uniform heating, which dramatically accelerates the reaction rate, often reducing reaction times from many hours to just a few minutes and increasing product yields. globalresearchonline.net For example, syntheses that take 24 hours via conventional methods can be completed in 30-50 seconds under microwave conditions with yields between 80-90%.

Solvent-Free Reactions: Another key green strategy is the elimination of volatile organic solvents. This can be achieved through "grinding" or mechanochemical methods, where solid reactants are ground together, sometimes with a catalytic amount of a solid base like NaOH, using a mortar and pestle. researchgate.netaip.org This solvent-free approach is environmentally benign, simple, and often results in high yields in a short amount of time. rsc.org

Alternative Catalysts and Solvents: The use of eco-friendly catalysts and solvents is also a growing area of interest. Heterogeneous catalysts, like iron oxide nanoparticles, offer advantages such as easy separation from the reaction mixture and potential for recycling. acs.org Ionic liquids have also been explored as alternative reaction media due to their low volatility and thermal stability. jchemrev.comrjpn.org

Purification and Isolation Techniques for Research-Grade this compound

After the synthesis is complete, the crude product must be purified to obtain research-grade this compound. The primary method for purifying chalcones is recrystallization. jetir.org

The typical purification procedure is as follows:

Initial Isolation: The reaction is often quenched by pouring the mixture into crushed ice or cold water. researchgate.net If necessary, the solution is neutralized with a dilute acid (e.g., HCl), which causes the crude chalcone to precipitate out of the solution as a solid. eijppr.com

Filtration: The solid precipitate is collected by suction filtration, washed with cold water to remove any residual base and water-soluble impurities, and then dried. rsc.org

Recrystallization: The crude solid is then recrystallized from a suitable solvent. Ethanol (95%) is a very common and effective solvent for recrystallizing chalcones. rsc.orgjetir.org The crude product is dissolved in a minimum amount of hot ethanol, and upon cooling, the purified chalcone crystallizes out, leaving impurities behind in the solution.

Final Collection and Characterization: The pure crystals are collected by filtration, dried, and then characterized using techniques such as melting point determination, Thin-Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure and purity. jetir.orgeijppr.com For more challenging purifications, column chromatography using a silica gel stationary phase and a solvent system like a hexane-ethyl acetate mixture may be employed. jetir.org

Advanced Spectroscopic Elucidation of 2 2 Thienylidene 4 Methylacetophenone Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 2'-(2-Thienylidene)-4-Methylacetophenone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of 2'-(2-Thienylidene)-4-Methylacetophenone can be determined.

Proton NMR (¹H NMR) Analysis of 2'-(2-Thienylidene)-4-Methylacetophenone

The ¹H NMR spectrum of 2'-(2-Thienylidene)-4-Methylacetophenone is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl and thiophene (B33073) rings, the vinylic protons of the enone bridge, and the methyl protons.

The protons of the 4-methylphenyl group will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methyl group protons will present as a singlet further upfield. The thiophene ring protons will show a characteristic coupling pattern. The α- and β-protons of the enone moiety are anticipated to appear as doublets with a coupling constant indicative of a trans configuration.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (p-tolyl) | ~2.4 | s | - |

| Ar-H (p-tolyl) | ~7.2-7.9 | m | - |

| Thiophene-H | ~7.1-7.6 | m | - |

| α-vinylic H | ~7.5 | d | ~15 |

| β-vinylic H | ~7.8 | d | ~15 |

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques for 2'-(2-Thienylidene)-4-Methylacetophenone

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. The carbonyl carbon of the ketone is expected to be the most downfield signal. The aromatic and vinylic carbons will resonate in the intermediate region, while the methyl carbon will be the most upfield signal. rsc.org In chalcones, the carbonyl carbon typically appears between δ 186.6 and 196.8 ppm. rsc.org The α- and β-carbon atoms with respect to the carbonyl group give characteristic signals between δ 116.1-128.1 and δ 136.9-145.4 respectively. rsc.org

To confirm the assignments made from 1D NMR, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY spectra would reveal proton-proton couplings, confirming the connectivity within the spin systems of the aromatic rings and the enone bridge. HSQC would correlate each proton to its directly attached carbon, while HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and linking the different structural fragments.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (p-tolyl) | ~21 |

| Aromatic/Vinylic Carbons | ~120-145 |

| Carbonyl Carbon (C=O) | ~190 |

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations in 2'-(2-Thienylidene)-4-Methylacetophenone

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of a chalcone (B49325) derivative would prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1690 cm⁻¹. orientjchem.org The stretching vibrations of the C=C double bond of the enone system are expected around 1580-1610 cm⁻¹. orientjchem.org The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The presence of the thiophene ring can be confirmed by C-S stretching vibrations, which are typically observed in the fingerprint region. iosrjournals.org For 2-substituted thiophenes, C-C stretching vibrations are expected in the regions of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org

Key Predicted IR/Raman Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (Ketone) | ~1650-1670 |

| C=C Stretch (Alkene & Aromatic) | ~1580-1610 |

| C-S Stretch (Thiophene) | ~600-850 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis of 2'-(2-Thienylidene)-4-Methylacetophenone

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For 2'-(2-Thienylidene)-4-Methylacetophenone (C₁₄H₁₂OS), the high-resolution mass spectrum would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak [M]⁺. The fragmentation pattern in the mass spectrum is predictable based on the structure of chalcones. Common fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group. Expected fragments would correspond to the loss of the p-tolyl group, the thienyl group, and other smaller fragments. The presence of a strong molecular ion peak is anticipated due to the conjugated and aromatic nature of the compound, which imparts stability. nist.gov

Predicted Key Mass Spectrometry Fragments:

| Fragment | m/z (Mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | 228 |

| [M - CH₃]⁺ | 213 |

| [M - C₇H₇]⁺ (Loss of tolyl group) | 137 |

| [C₇H₇O]⁺ (p-tolylcarbonyl cation) | 119 |

| [C₄H₃S]⁺ (Thienyl cation) | 83 |

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions in 2'-(2-Thienylidene)-4-Methylacetophenone

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The extended π-conjugated system of the chalcone backbone in 2'-(2-Thienylidene)-4-Methylacetophenone is expected to result in strong UV-Vis absorption.

The spectrum would likely show two main absorption bands. The more intense band at a shorter wavelength can be attributed to the π → π* transition of the aromatic and enone systems. A less intense band at a longer wavelength would correspond to the n → π* transition of the carbonyl group. nist.gov The presence of the thiophene ring and the methyl-substituted phenyl ring, both acting as auxochromes, will influence the position and intensity of these absorption maxima. Thiophene-containing polymers and oligomers are known to absorb in the UV-Vis region, and the specific absorption characteristics depend on the extent of conjugation. nih.govnih.gov

Predicted UV-Vis Absorption Maxima (λₘₐₓ):

| Electronic Transition | Predicted Wavelength Range (nm) |

| π → π | ~250-350 |

| n → π | ~350-450 |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination of 2'-(2-Thienylidene)-4-Methylacetophenone

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of 2'-(2-Thienylidene)-4-Methylacetophenone can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles.

Based on the crystal structures of similar thiophene-containing chalcones, it is anticipated that the molecule will adopt a largely planar conformation to maximize π-orbital overlap, although some torsion between the rings is possible. For instance, in (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, the dihedral angle between the aromatic and thiophene rings is 11.4(2)°. iucr.orgresearchgate.net The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O and π-π stacking interactions.

Expected Crystallographic Parameters (based on related structures):

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Conformation | Predominantly trans (E) across the C=C bond |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Computational and Theoretical Investigations of 2 2 Thienylidene 4 Methylacetophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 2'(2-Thienylidene)-4-Methylacetophenone

Quantum chemical calculations are fundamental in understanding the intrinsic properties of this compound at the atomic level. These methods provide a detailed picture of the molecule's electronic structure and preferred three-dimensional arrangement.

Density Functional Theory (DFT) has become a principal tool for investigating the properties of chalcone (B49325) derivatives due to its balance of computational cost and accuracy. Studies on similar chalcone structures often utilize the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), to optimize the molecular geometry and determine the most stable conformations. nih.gov

Energetic calculations provide the relative stabilities of different possible isomers (e.g., E/Z isomers of the double bond) and rotamers. The E-isomer is generally found to be the more stable form for chalcones.

Table 1: Representative Calculated Thermodynamic Parameters for a Chalcone Derivative (Note: These are illustrative values based on typical DFT calculations for similar chalcone structures and not specific experimental data for this compound.)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -850.123 |

| Enthalpy (Hartree) | -850.101 |

| Gibbs Free Energy (Hartree) | -850.155 |

| Dipole Moment (Debye) | 3.45 |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory without relying on empirical parameterization. While computationally more demanding than DFT, they can be used to refine the understanding of the electronic structure. For chalcones, ab initio calculations can be employed to corroborate the geometries obtained from DFT and to calculate electronic properties with high accuracy. nih.gov Comparing results from different levels of theory, such as HF and various DFT functionals, helps in assessing the reliability of the computational predictions for the NMR spectra and other properties of chalcone derivatives. nih.gov

Theoretical Spectroscopic Property Prediction for this compound

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data. Time-Dependent DFT (TD-DFT) is a common method for predicting UV-visible absorption spectra. cumhuriyet.edu.tr For this compound, TD-DFT calculations can predict the electronic transitions, primarily the π → π* and n → π* transitions, which are responsible for its characteristic absorption bands. The calculated maximum absorption wavelength (λmax) can be compared with experimental spectra to validate the computational model.

Similarly, the vibrational frequencies can be calculated using DFT. The theoretical infrared (IR) and Raman spectra can be generated, and the vibrational modes assigned to specific functional groups, such as the carbonyl (C=O) stretch, the C=C double bond stretch of the enone, and vibrations associated with the thiophene (B33073) and phenyl rings.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These theoretical shifts, when compared to experimental data, can confirm the molecular structure and stereochemistry.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for temperature and solvent effects. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape in solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe the flexibility of the molecule, the accessible rotational states, and the interactions with the solvent. nih.govnih.gov These simulations are valuable for understanding how the molecule behaves in a realistic environment, which can differ from the static picture provided by gas-phase geometry optimizations. The stability of ligand-protein complexes involving chalcone derivatives is often investigated using MD simulations to understand binding modes and interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions for this compound

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com

For this compound, the HOMO is typically distributed over the π-system, often with significant contributions from the thiophene ring and the enone bridge. The LUMO is also a π-type orbital, generally localized on the enone moiety and the adjacent aromatic rings. The distribution of these orbitals provides insights into the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for a Thiophene-Containing Chalcone (Note: These are illustrative values based on typical DFT calculations for similar chalcone structures and not specific experimental data for this compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.75 |

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity.

Solvent Effects and Intermolecular Interactions in this compound Systems

The properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects either implicitly, using a polarizable continuum model (PCM), or explicitly, by including solvent molecules in the simulation. rsc.org

Studies on similar chalcones have shown that increasing solvent polarity can lead to a bathochromic (red) shift in the UV-visible absorption and fluorescence spectra, indicating a greater stabilization of the excited state compared to the ground state. rsc.orgrsc.org This solvatochromism is often due to intramolecular charge transfer (ICT) upon excitation. rsc.org Computational studies can model these shifts and provide insights into the change in dipole moment between the ground and excited states. Intermolecular interactions, such as hydrogen bonding (if applicable with the solvent) and van der Waals forces, play a crucial role in the solvation process and can be analyzed through MD simulations or by studying clusters of the solute with solvent molecules.

Reactivity, Derivatization, and Transformation Studies of 2 2 Thienylidene 4 Methylacetophenone

Electrophilic and Nucleophilic Reactions of 2'-(2-Thienylidene)-4-Methylacetophenone

The core reactivity of chalcones like 2'-(2-Thienylidene)-4-Methylacetophenone revolves around the α,β-unsaturated carbonyl system. This system possesses two electrophilic sites: the carbonyl carbon and the β-carbon. jchemrev.com This dual reactivity allows for two main types of nucleophilic addition reactions:

1,2-Addition (Direct Addition): In this reaction, the nucleophile directly attacks the carbonyl carbon. This pathway is generally favored by strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds.

1,4-Addition (Conjugate or Michael Addition): This pathway involves the addition of a nucleophile to the β-carbon of the enone system. libretexts.orglibretexts.org This is a common reaction for "soft" nucleophiles like thiols, amines, and enolates. fiveable.mersc.org The resulting intermediate is a resonance-stabilized enolate, which is then protonated at the α-carbon. libretexts.org

The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. libretexts.org For instance, the addition of thiols to chalcones, a Michael-type reaction, is a well-studied process. nih.govnih.gov The reaction of various thiols with chalcones often results in the formation of β-thioether derivatives. researchgate.net

Electrophilic reactions can also occur, particularly on the electron-rich thiophene (B33073) ring. The sulfur atom in the thiophene ring can influence the regioselectivity of these reactions.

A summary of potential nucleophilic and electrophilic reactions is presented below:

| Reaction Type | Reagent/Conditions | Potential Product |

| Nucleophilic Addition | ||

| 1,4-Addition (Michael) | Thiols (e.g., 4-chlorothiophenol) | 3-(Arylthio)-1-(4-methylphenyl)-3-(thiophen-2-yl)propan-1-one |

| 1,4-Addition (Michael) | Amines (e.g., diethylamine) | 3-(Dialkylamino)-1-(4-methylphenyl)-3-(thiophen-2-yl)propan-1-one |

| 1,2-Addition | Grignard Reagents (e.g., CH3MgBr) | 1-(4-Methylphenyl)-2-(thiophen-2-ylmethylene)alkan-1-ol |

| Electrophilic Substitution | ||

| Bromination | Bromine | Bromo-substituted thienylidene or methylacetophenone derivative |

Functionalization Strategies for the Thienylidene Moiety of 2'-(2-Thienylidene)-4-Methylacetophenone

The thiophene ring in the thienylidene moiety is a key site for functionalization, which can significantly alter the electronic and steric properties of the molecule. The presence of the sulfur heteroatom makes the thiophene ring generally more electron-rich than a benzene (B151609) ring, rendering it susceptible to electrophilic substitution reactions. nih.gov

Common functionalization strategies for the thiophene ring in chalcone-like structures include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the thiophene ring can be achieved using various halogenating agents. utm.my These halogenated derivatives can then serve as versatile intermediates for further transformations, such as cross-coupling reactions.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups, respectively, onto the thiophene ring, although careful control of reaction conditions is often necessary to avoid oxidation of the ring.

Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira coupling reactions are powerful tools for creating new carbon-carbon bonds on the thiophene ring. ekb.eg For this to be possible, the thiophene ring would typically first be halogenated to provide a suitable handle for the coupling reaction.

The position of substitution on the thiophene ring is influenced by the directing effects of the existing substituents and the reaction conditions.

Modifications of the Methylacetophenone Core in 2'-(2-Thienylidene)-4-Methylacetophenone Derivatives

The methylacetophenone core of the molecule also presents opportunities for chemical modification. The key sites for derivatization are the methyl group and the aromatic ring.

Reactions of the Methyl Group: The methyl group attached to the benzene ring can undergo various transformations. For instance, it can be oxidized to a carboxylic acid group, providing a handle for further derivatization, such as esterification or amidation. Halogenation of the methyl group under radical conditions is also a possibility.

Electrophilic Aromatic Substitution: The benzene ring of the methylacetophenone moiety can undergo electrophilic substitution reactions. The methyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the methyl group. However, the para position is already occupied, so substitution would primarily occur at the ortho position.

Modification of the Carbonyl Group: The carbonyl group itself can be a site for modification. For example, it can be reduced to a secondary alcohol.

Cycloaddition and Heterocyclic Annulation Reactions Involving 2'-(2-Thienylidene)-4-Methylacetophenone

The α,β-unsaturated ketone framework of 2'-(2-Thienylidene)-4-Methylacetophenone is an excellent precursor for the synthesis of various heterocyclic compounds through cycloaddition and annulation reactions. jchemrev.com

One of the most common applications is the synthesis of pyrazolines. elifesciences.orgnih.gov The reaction of chalcones with hydrazine (B178648) hydrate (B1144303), typically in the presence of an acid or base catalyst, leads to the formation of pyrazoline rings. core.ac.ukdergipark.org.tr This reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.

| Reactant | Reagent | Product Heterocycle |

| 2'-(2-Thienylidene)-4-Methylacetophenone | Hydrazine Hydrate | 5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole |

| 2'-(2-Thienylidene)-4-Methylacetophenone | Hydroxylamine Hydrochloride | 5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydroisoxazole |

| 2'-(2-Thienylidene)-4-Methylacetophenone | Guanidine | 4-(4-methylphenyl)-6-(thiophen-2-yl)-pyrimidin-2-amine |

Chalcones can also participate as dienophiles or dienes in Diels-Alder [4+2] cycloaddition reactions, leading to the formation of six-membered rings. nih.gov The specific role of the chalcone (B49325) depends on the nature of the reacting partner.

Catalytic Transformations Utilizing 2'-(2-Thienylidene)-4-Methylacetophenone as a Substrate

Catalytic methods can be employed to achieve selective transformations of 2'-(2-Thienylidene)-4-Methylacetophenone. A key example is catalytic hydrogenation.

Catalytic Hydrogenation: The double bond of the enone system can be selectively reduced using catalytic hydrogenation. researchgate.net Common catalysts for this transformation include palladium on carbon (Pd/C). researchgate.net This reaction yields the corresponding saturated ketone, 1-(4-methylphenyl)-3-(thiophen-2-yl)propan-1-one. Further hydrogenation under more forcing conditions can lead to the reduction of the carbonyl group to a secondary alcohol and potentially even hydrodeoxygenation. dtu.dkrsc.org The use of specific catalytic systems can offer high chemoselectivity. For instance, photocatalytic hydrogenation over Pd-TiO2 has been shown to convert acetophenone (B1666503) to 1-phenylethanol. rsc.org

The choice of catalyst and reaction conditions is crucial for controlling the outcome of the hydrogenation. For example, some ruthenium(II) complexes have been shown to be effective catalysts for the transfer hydrogenation of ketones. researchgate.net

Stereochemical Control and Asymmetric Synthesis Leveraging 2'-(2-Thienylidene)-4-Methylacetophenone

The reactions of 2'-(2-Thienylidene)-4-Methylacetophenone can lead to the formation of new stereocenters, making stereochemical control an important aspect of its chemistry. For instance, the Michael addition of a nucleophile to the β-carbon creates a new chiral center. If the nucleophile itself is chiral, a pair of diastereomers can be formed. nih.govnih.gov

Asymmetric synthesis aims to control the formation of these stereocenters to produce an excess of one enantiomer or diastereomer. This can be achieved through several strategies:

Use of Chiral Catalysts: Chiral catalysts can create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the molecule over the other. This is a common strategy in asymmetric Michael additions and hydrogenations.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.

Use of Chiral Reagents: A chiral reagent can be used to introduce chirality into the molecule.

The diastereoselective addition of thiols to chalcones has been studied, and the degree of diastereoselectivity can be influenced by the reaction conditions, such as the pH. nih.govresearchgate.net

Advanced Roles of 2 2 Thienylidene 4 Methylacetophenone in Organic Synthesis Methodologies

2'-(2-Thienylidene)-4-Methylacetophenone as a Versatile Synthetic Intermediate

The utility of 2'-(2-Thienylidene)-4-Methylacetophenone as a synthetic intermediate is primarily derived from its chalcone (B49325) backbone. Chalcones are well-established precursors for a wide array of heterocyclic systems through cyclization reactions. The synthesis of this specific chalcone is typically achieved via a Claisen-Schmidt condensation reaction between 4-methylacetophenone and thiophene-2-carboxaldehyde. pnrjournal.com This base-catalyzed condensation is an efficient method for creating the core chalcone structure.

Once synthesized, the α,β-unsaturated ketone moiety of 2'-(2-Thienylidene)-4-Methylacetophenone becomes the focal point for subsequent transformations. It can readily undergo Michael addition reactions with various nucleophiles, and the carbonyl group is susceptible to condensation with binucleophilic reagents, leading to the formation of a wide range of heterocyclic rings.

A prominent application of this chalcone is in the synthesis of pyrimidine (B1678525) derivatives. By reacting 2'-(2-Thienylidene)-4-Methylacetophenone with urea (B33335) in the presence of a base, thiophene-bearing pyrimidine derivatives can be obtained. pnrjournal.com This transformation highlights the role of the chalcone as a key intermediate in accessing more complex heterocyclic structures.

Scaffold Engineering and Building Block Utility of 2'-(2-Thienylidene)-4-Methylacetophenone in Complex Molecule Construction

The concept of scaffold engineering involves the use of a core molecular structure that can be systematically modified to create a family of related compounds. 2'-(2-Thienylidene)-4-Methylacetophenone serves as an excellent starting scaffold for this purpose. Its rigid, well-defined structure allows for predictable chemical modifications, making it a valuable building block in the construction of more complex molecules.

One significant application of this chalcone as a building block is in the synthesis of pyrazoline derivatives. The reaction of 2'-(2-Thienylidene)-4-Methylacetophenone with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole. nih.gov This reaction proceeds through a condensation-cyclization sequence and provides a straightforward route to this important class of five-membered heterocycles. These pyrazoline scaffolds can be further functionalized, for example, by acylation of the pyrazoline nitrogen, to generate a variety of derivatives with potential biological activities. nih.gov

Furthermore, the thiophene (B33073) chalcone motif is instrumental in constructing fused heterocyclic systems like thieno[2,3-b]pyridines. While direct synthesis from 2'-(2-Thienylidene)-4-Methylacetophenone is less common, analogous chalcones are key intermediates in established synthetic routes to these scaffolds, demonstrating the building block utility of this class of compounds. nih.govnih.gov

Precursor in Multicomponent Reactions (MCRs) for Diverse Molecular Scaffolds Initiated by 2'-(2-Thienylidene)-4-Methylacetophenone

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates the majority of the atoms of the starting materials, are a powerful tool in modern organic synthesis for generating molecular diversity. Chalcones, including 2'-(2-Thienylidene)-4-Methylacetophenone, are excellent substrates for MCRs due to their electrophilic α,β-unsaturated system and their ability to participate in various condensation and cycloaddition reactions.

While specific MCRs explicitly utilizing 2'-(2-Thienylidene)-4-Methylacetophenone are not extensively documented, the reactivity of analogous chalcones provides a strong indication of its potential in this area. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, can be adapted to use chalcones as the Michael acceptor. A plausible MCR involving 2'-(2-Thienylidene)-4-Methylacetophenone would be its reaction with a β-ketoester (e.g., ethyl acetoacetate) and an ammonium (B1175870) source (e.g., ammonium acetate) to generate highly substituted 1,4-dihydropyridine (B1200194) derivatives.

Another example is the synthesis of pyrano[2,3-c]pyrazole derivatives through a one-pot, four-component reaction of a hydrazine, a β-ketoester, an aromatic aldehyde, and malononitrile. researchgate.net By analogy, 2'-(2-Thienylidene)-4-Methylacetophenone could potentially replace the aromatic aldehyde and β-ketoester components in a modified MCR to yield novel, complex heterocyclic systems.

Design and Synthesis of Novel Chemical Libraries Derived from 2'-(2-Thienylidene)-4-Methylacetophenone

The development of chemical libraries is a cornerstone of modern drug discovery and materials science. The structural features of 2'-(2-Thienylidene)-4-Methylacetophenone make it an ideal starting point for the generation of focused libraries of compounds. The synthesis of this chalcone itself can be varied by using different substituted acetophenones and thiophene aldehydes.

Once the 2'-(2-Thienylidene)-4-Methylacetophenone scaffold is in hand, it can be subjected to a variety of reactions to produce a library of related but distinct molecules. For example, by reacting the chalcone with a panel of different reagents such as substituted hydrazines, ureas, thioureas, and other binucleophiles, a library of pyrazolines and pyrimidines can be generated.

Furthermore, the thiophene and the p-tolyl rings offer sites for further functionalization, although this is less common than transformations involving the enone system. The true power of this scaffold in library synthesis lies in its ability to be converted into a core heterocyclic structure, which can then be further elaborated. For instance, a library of thieno[2,3-b]pyridines was synthesized from related chalcone precursors, showcasing how a common intermediate can lead to a diverse set of final products. nih.gov

Conclusions and Future Research Trajectories for 2 2 Thienylidene 4 Methylacetophenone

Summary of Key Academic Contributions and Methodological Advancements

Academic contributions to the understanding of compounds like 2'(2-Thienylidene)-4-Methylacetophenone are largely rooted in the extensive body of work on chalcones. The primary synthetic route for this and related compounds is the Claisen-Schmidt condensation, a robust and versatile method involving the base-catalyzed reaction of an appropriate acetophenone (B1666503) (4-methylacetophenone) with a heterocyclic aldehyde (thiophene-2-carboxaldehyde).

Methodological advancements in the synthesis of chalcones, which are applicable to this compound, have focused on improving efficiency and sustainability. These include the use of microwave irradiation, ultrasound, and various solid-supported catalysts to increase reaction rates, improve yields, and simplify purification processes.

Spectroscopic characterization is fundamental to the study of these molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are routinely employed to confirm the structure and purity of synthesized chalcones. UV-Visible spectroscopy is also utilized to study their electronic properties.

Unexplored Reactivity Profiles and Synthetic Opportunities

The reactivity of this compound is largely dictated by the α,β-unsaturated ketone moiety. This functional group is known to participate in a variety of reactions, many of which remain to be explored for this specific compound.

Unexplored Reactivity:

Michael Addition: The enone system is a prime candidate for Michael addition reactions with a wide range of nucleophiles, including thiols, amines, and carbanions. Investigating these reactions could lead to a diverse library of new compounds with potential biological activities.

Cyclization Reactions: Chalcones are versatile precursors for the synthesis of various heterocyclic compounds. acs.orgscienceopen.comjchemrev.com The reaction of this compound with reagents like hydrazine (B178648), hydroxylamine, and guanidine could yield pyrazolines, isoxazoles, and pyrimidines, respectively. These heterocyclic systems are of great interest in medicinal chemistry.

Epoxidation and Aziridination: The double bond of the enone system can be targeted for epoxidation or aziridination, leading to the formation of reactive three-membered rings that can be further functionalized.

Diels-Alder Reactions: The dienophilic nature of the double bond could be exploited in Diels-Alder reactions with suitable dienes to construct complex cyclic architectures.

Synthetic Opportunities:

The structure of this compound offers multiple sites for modification, providing numerous synthetic opportunities:

Modification of the Thiophene (B33073) Ring: The thiophene ring can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents that could modulate the electronic properties and biological activity of the molecule.

Modification of the Phenyl Ring: The methyl group on the phenyl ring can be a site for further chemical transformations. Additionally, other derivatives can be synthesized by starting with differently substituted 4-methylacetophenones.

Derivatization of the Carbonyl Group: The carbonyl group can be reduced to an alcohol, converted to an imine, or used in Wittig-type reactions to extend the carbon chain.

Methodological Innovations in Computational and Spectroscopic Analysis

Modern computational and spectroscopic techniques offer powerful tools for a deeper understanding of this compound.

Computational Analysis:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This can provide insights into its reactivity, stability, and potential reaction mechanisms.

Molecular Docking: For hypothetical biological applications, molecular docking studies can predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related derivatives, QSAR models can be developed to correlate specific structural features with observed biological activity, guiding the design of more potent compounds.

Spectroscopic Analysis:

Two-Dimensional NMR (2D-NMR): Advanced NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of proton and carbon signals, which is crucial for the structural elucidation of more complex derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. eurjchem.com

Time-Resolved Spectroscopy: To investigate the photophysical properties of this chalcone (B49325), time-resolved spectroscopic techniques could be employed to study excited-state dynamics, which is relevant for applications in materials science.

Broader Implications of this compound Research in Fundamental Organic Chemistry

The study of this compound and its derivatives has several broader implications for fundamental organic chemistry:

Understanding Structure-Reactivity Relationships: Systematic studies on the reactivity of this compound and its analogs, with variations in substituents on both the thiophene and phenyl rings, can provide valuable insights into how electronic and steric effects influence the reactivity of the enone system.

Development of Novel Synthetic Methodologies: The pursuit of more efficient and selective syntheses of this compound and its derivatives can drive the development of new catalytic systems and reaction conditions that could be broadly applicable in organic synthesis.

Expansion of Chemical Space for Drug Discovery: Chalcones are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. acs.orgmdpi.comhumanjournals.com The incorporation of a thiophene ring, a common motif in many pharmaceuticals, makes this compound a valuable starting point for the design and synthesis of new therapeutic agents.

Contribution to Materials Science: The conjugated π-system of chalcones can give rise to interesting optical and electronic properties. Research into the photophysical characteristics of this compound could lead to its application in areas such as nonlinear optics, fluorescent probes, and organic electronics.

Q & A

Q. What are the challenges in scaling up enantioselective syntheses of chiral derivatives?

- Methodology : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves enantiomeric excess (ee >90%), but scalability requires optimizing catalyst loading and solvent recovery. Continuous-flow reactors improve mass transfer in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.